molecular formula C35H54O10 B1204469 Digitoxin digitoxoside CAS No. 16479-50-8

Digitoxin digitoxoside

Cat. No. B1204469
CAS RN: 16479-50-8
M. Wt: 634.8 g/mol
InChI Key: CERUVRSAHAFOLZ-LAWPZHMJSA-N
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Description

Digitoxin is a cardiac glycoside, a class of organic compounds with potential benefits for the heart . It is a cardiotonic drug, which exhibits cardiac and anti-cancer properties . It inhibits nuclear factor kappa B (NF-κB) signaling and is used to treat congestive heart failure and cardiac arrhythmia .


Synthesis Analysis

Digitoxin is produced in the medicinal plant Digitalis purpurea . The production of secondary metabolites in this plant involves key genes, transcription factors, transcriptional regulators, protein kinases, transporters, non-coding RNAs, and hub genes . The biosynthesis of cardiac glycosides involves jasmonates, and the candidate genes for Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) were validated under methyl jasmonate treatment .


Molecular Structure Analysis

The molecular structure of Digitoxin is C41H64O13 . It is a small molecule and is similar in structure and effects to digoxin .


Chemical Reactions Analysis

Digitoxigenin bis-digitoxoside converts to digitoxin, which is a lipid-soluble cardiac glycoside and precursor of glucodigitoxin and gitoxin . Munkert et al. (2014) showed that MeJA treatment enhanced the transcription of 3β-HSDs (EcHSD2 and EcHSD3) and the accumulation of erysimoside and helveticoside .


Physical And Chemical Properties Analysis

Digitoxin has a chemical formula of C41H64O13 and an average molecular weight of 764.9391 . It is a phytosteroid and is similar in structure and effects to digoxin .

Scientific Research Applications

Anticancer Activities

Digitoxin, a cardiac glycoside, has been explored for its potential in oncology. A study by Iyer et al. (2010) investigated the anticancer activity of digitoxin derivatives with different oligosaccharide chain lengths. These derivatives displayed cytotoxicity towards human cancer cell lines, inducing caspase-9-mediated apoptosis in non-small cell lung cancer cells. This suggests a significant potential for digitoxin in cancer treatment, with oligosaccharide chain length playing a crucial role in its effectiveness (Iyer et al., 2010).

López-Lázaro et al. (2005) further studied the growth inhibition activity of digitoxin in cancer cell lines. They found digitoxin to be highly active, with its toxicity mediated by apoptosis and its effects comparable to etoposide, a widely used cancer chemotherapy agent. This study underscores the potential of digitoxin in medical oncology, particularly in its ability to induce DNA-topoisomerase II cleavable complexes (López-Lázaro et al., 2005).

Pharmacological Aspects

Storstein (1976) explored the influence of impaired renal function, hemodialysis, and drug interaction on the serum protein binding of digitoxin and its metabolites. The study found that uremia and hemodialysis significantly affected the protein binding and metabolic pattern of digitoxin, indicating its pharmacokinetic complexity and the need for careful consideration in clinical applications (Storstein, 1976).

Elbaz et al. (2012) reviewed the potential of digitoxin and its analogs as novel cancer therapeutics. They highlighted the manipulation of the chemical structure of digitoxin to produce synthetic analogs with increased cytotoxic activity. While the anticancer mechanism of digitoxin remains a subject of study, this review emphasizes the need for further research in developing potent chemotherapeutic drugs based on digitoxin (Elbaz et al., 2012).

Safety And Hazards

Digitoxin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or inhaled .

Future Directions

Digitoxin is currently being investigated for potential use in oncology . An investigation of anticancer activity as a function of oligosaccharide chain length has not yet been performed . Both classes of cardenolide derivatives display comparable oligosaccharide chain length-dependent cytotoxicity toward human cancer cell lines .

properties

IUPAC Name

3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24?,25?,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERUVRSAHAFOLZ-LAWPZHMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936993
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Digitoxin digitoxoside

CAS RN

16479-50-8
Record name Digitoxigenin-bis(digitoxoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016479508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-14-hydroxy-5β-card-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA Fresen - Pharmaceutisch Weekblad, 1965 - europepmc.org
[Identification and purity testing of digitoxin(digitoxoside) and digoxin using adsorption thin-layer chromatography]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe …
Number of citations: 1 europepmc.org
L Hazarika, S Sen, J Doshi - Bioinformation, 2021 - ncbi.nlm.nih.gov
… Evident from the docking study, it was found that digitoxin/ digitoxoside (CID: 441207) exhibited highest binding affinity with APOE4 (-9.0 kcal/mol) among the selected compounds. It …
Number of citations: 2 www.ncbi.nlm.nih.gov
R JI, R Renuka, D Uma, R Gnanam… - Madras Agricultural …, 2022 - masujournal.org
The present research aimed to identify the bioactive compounds presentin two varieties of Mucuna pruriens var utilis (IIHR Selection 3 and ArkaDhanvantari) and their pharmaceutical …
Number of citations: 1 masujournal.org
HYL Wang - 2012 - search.proquest.com
… From the first study, we found that digitoxin digitoxoside with O-glycosidic linkage has greater potency than the MeNO-neoglycoside against several cancer cell lines (see Chapter 3.5) …
Number of citations: 0 search.proquest.com
World Health Organization - 1954 - apps.who.int
WHO/Phann/282 page 4 variations in technique. In the Scandinavian countries, the text of the International Pharmacopoeia has been considered and the _proposed international non-…
Number of citations: 18 apps.who.int
B Haneef, A Nadeem, S Nadeem - Disciplinares, 2023 - iisunsa.com
… Moreover, a natural substance called Digitoxin digitoxoside had the highest … 1 Digitoxin digitoxoside … digitoxin digitoxoside and diethyl ammonium bis(2-butoxyethyl)phosphate, with -7.7 …
Number of citations: 0 iisunsa.com

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